molecular formula C23H25ClN2O B10785730 4-[3-(4-Chloro-phenyl)-4-methyl-isoxazol-5-yl]-1-phenethyl-piperidine

4-[3-(4-Chloro-phenyl)-4-methyl-isoxazol-5-yl]-1-phenethyl-piperidine

Cat. No.: B10785730
M. Wt: 380.9 g/mol
InChI Key: CCWCGSVNRVVPNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-741,741 Hydrochloride involves several key steps. The starting material is typically a substituted phenyl compound, which undergoes a series of reactions including nitration, reduction, and cyclization to form the isoxazole ring.

Industrial Production Methods: Industrial production of L-741,741 Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: L-741,741 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparison with Similar Compounds

Uniqueness: L-741,741 Hydrochloride is unique in its high selectivity and potency for the dopamine D4 receptor, making it a valuable tool for studying the specific role of this receptor in various biological processes and disorders. Its high selectivity reduces off-target effects, providing more accurate and reliable results in research studies .

Properties

Molecular Formula

C23H25ClN2O

Molecular Weight

380.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-methyl-5-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole

InChI

InChI=1S/C23H25ClN2O/c1-17-22(19-7-9-21(24)10-8-19)25-27-23(17)20-12-15-26(16-13-20)14-11-18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3

InChI Key

CCWCGSVNRVVPNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C2=CC=C(C=C2)Cl)C3CCN(CC3)CCC4=CC=CC=C4

Origin of Product

United States

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